N-(3-chlorophenyl)oxane-4-carboxamide
Description
N-(3-Chlorophenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group linked to a 3-chlorophenyl moiety. This compound belongs to a class of small molecules designed for diverse applications, including medicinal chemistry and materials science. The oxane ring contributes to conformational rigidity, while the 3-chlorophenyl group introduces steric bulk and electronic effects that influence binding interactions and solubility.
For example, N-(3-chlorophenyl)naphthyl carboxamide demonstrates significant anti-inflammatory activity by targeting proteins like FLT1 and NOS3, with quantum chemical analyses highlighting the role of HOMO-LUMO gaps in modulating reactivity and binding affinity . These properties position this compound as a candidate for further pharmacological exploration.
Properties
IUPAC Name |
N-(3-chlorophenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFNIRYPHOJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-chlorophenyl)oxane-4-carboxamide with structurally or functionally related carboxamide derivatives, emphasizing key differences in structure, bioactivity, and synthesis:
Key Insights:
Structural Influence on Bioactivity: The naphthyl derivative (N-(3-chlorophenyl)naphthyl carboxamide) exhibits superior anti-inflammatory activity compared to aspirin, attributed to its extended aromatic system and optimized HOMO-LUMO gap (softness = 0.23 eV) . In contrast, the oxane-based analog may prioritize conformational rigidity over aromatic interactions.
Synthetic Accessibility :
- Epoxide-containing analogs (e.g., 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) utilize Darzens condensation, a method favoring α,β-epoxy carbonyl intermediates . This contrasts with the straightforward amidation routes used for oxane and piperidinyl derivatives .
Solubility and Drug-Likeness :
- The piperidinyl substituent in N-(Piperidin-4-yl)oxane-4-carboxamide enhances water solubility due to its basic amine group, whereas the 3-chlorophenyl group in the target compound may increase hydrophobicity, impacting bioavailability .
Target Selectivity: Coumarin-based carboxamides (e.g., compound 169 in ) leverage fluorescence for imaging applications, a feature absent in non-aromatic oxane derivatives .
Contradictions and Limitations:
- While N-(3-chlorophenyl)naphthyl carboxamide shows proven anti-inflammatory activity, the bioactivity of this compound remains speculative due to a lack of direct experimental data .
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